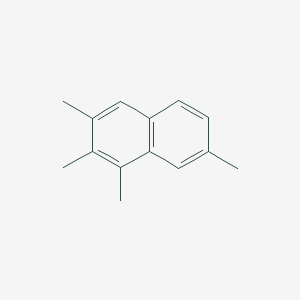
Methoxy(methyl)(pentyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(methyl)(pentyloxy)silane is an organosilicon compound characterized by the presence of methoxy, methyl, and pentyloxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(methyl)(pentyloxy)silane can be synthesized through the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene . Another common method involves the reaction of methyltrichlorosilane with methanol and pentanol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various organosilicon compounds, including this compound.
Chemical Reactions Analysis
Types of Reactions
Methoxy(methyl)(pentyloxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy and pentyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various nucleophiles. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate hydrolysis and condensation reactions .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy(methyl)(pentyloxy)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methoxy(methyl)(pentyloxy)silane involves the hydrolysis of the methoxy and pentyloxy groups to form silanols, which can further condense to form siloxane bonds. This process is facilitated by the presence of acidic or basic catalysts. The formation of siloxane bonds is crucial for the compound’s ability to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methoxy(methyl)(pentyloxy)silane include:
- Methyltrimethoxysilane
- Ethyltrimethoxysilane
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
This compound is unique due to the presence of both methoxy and pentyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The combination of these groups allows for versatile applications in various fields, including surface modification and polymer enhancement .
Properties
CAS No. |
51958-56-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-13-8-10(2)11(3)12(4)14(13)7-9/h5-8H,1-4H3 |
InChI Key |
SZSLWBYZNZQPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















